molecular formula C26H22FN5O3 B2945113 2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 1189986-30-8

2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide

Cat. No.: B2945113
CAS No.: 1189986-30-8
M. Wt: 471.492
InChI Key: FEWCOKLIWOQBIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C26H22FN5O3 and its molecular weight is 471.492. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is DNA . It is known to intercalate DNA, a process where the compound inserts itself between the base pairs of the DNA helix . This interaction can disrupt the normal functioning of the DNA and inhibit its replication, making it a potential target for anticancer therapies .

Mode of Action

The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA helix . This can disrupt the normal functioning of the DNA, preventing it from being properly replicated or transcribed . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The compound’s interaction with DNA can affect various biochemical pathways. By disrupting DNA replication and transcription, it can inhibit the growth and proliferation of cells . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells . The exact pathways affected can vary depending on the specific type of cell and the context in which the compound is used .

Pharmacokinetics

It is known that the compound has the ability to intercalate dna, suggesting that it can penetrate cell membranes and reach its target .

Result of Action

The result of the compound’s action is the disruption of normal DNA functioning, leading to cell death . This makes it a potential candidate for use in anticancer therapies .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. These can include the presence of other compounds, the pH of the environment, and the temperature .

Properties

IUPAC Name

2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(5-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN5O3/c1-15-7-6-10-22(17(15)3)35-25-24-30-31(14-23(33)28-20-13-18(27)12-11-16(20)2)26(34)32(24)21-9-5-4-8-19(21)29-25/h4-13H,14H2,1-3H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWCOKLIWOQBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=C(C=CC(=C5)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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